7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol

Medicinal Chemistry Drug Discovery Chemical Building Blocks

This pyrazolo[1,5-a]pyrimidine building block features the critical 2-ol substitution pattern essential for target engagement—structurally distinct from 7-ol or 2-carboxylic acid analogs that alter hydrogen-bonding and synthetic utility. As a validated kinase inhibitor scaffold (PIM-1, CDK2/TRKA, AAK1, CDK4/6), its unsubstituted positions enable systematic SAR diversification. The core supports macrocyclization strategies proven to enhance kinase selectivity and serves as a platform for dual CDK inhibitor discovery.

Molecular Formula C13H11N3O
Molecular Weight 225.25 g/mol
CAS No. 91902-03-3
Cat. No. B3022939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol
CAS91902-03-3
Molecular FormulaC13H11N3O
Molecular Weight225.25 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=CC(=O)NN12)C3=CC=CC=C3
InChIInChI=1S/C13H11N3O/c1-9-7-11(10-5-3-2-4-6-10)14-12-8-13(17)15-16(9)12/h2-8H,1H3,(H,15,17)
InChIKeyYHPLVWUWPHQOAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol (CAS 91902-03-3): A Versatile Pyrazolo[1,5-a]pyrimidine Scaffold for Medicinal Chemistry


7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol (CAS 91902-03-3) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family, a privileged scaffold widely recognized in drug discovery for its diverse biological activities [1]. It possesses a molecular formula of C13H11N3O and a molecular weight of 225.25 g/mol, with a calculated LogP of 3.18 and a polar surface area (PSA) of 50.42 Ų [2]. The compound features a fused bicyclic system comprising pyrazole and pyrimidine rings, which offers multiple sites for further functionalization . This makes it a valuable building block for the synthesis of more complex, biologically relevant molecules.

The Perils of Substitution: Why Closely Related Pyrazolo[1,5-a]pyrimidine Analogs Cannot Be Interchanged with 91902-03-3


While the pyrazolo[1,5-a]pyrimidine scaffold is common, subtle structural variations can lead to significant differences in biological activity, physicochemical properties, and synthetic utility. For instance, moving the hydroxyl group from the 2-position to the 7-position, as in 5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol, alters the molecule's tautomeric and hydrogen-bonding properties, which are critical for target engagement . Similarly, replacing the 2-ol group with a carboxylic acid (e.g., 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid) dramatically changes its acidity, LogD, and potential for forming amide bonds, thus serving a completely different purpose in medicinal chemistry . These examples underscore why generic substitution with a structurally similar compound is scientifically unsound and can lead to failed experiments or erroneous conclusions. The specific substitution pattern of 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol is essential for its intended application.

Quantitative Evidence Guide for 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol (CAS 91902-03-3): Differentiation from Analogs and Scaffold Peers


Chemical Space Differentiation: Calculated Physicochemical Properties vs. Structural Analogs

7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol occupies a distinct region of chemical space compared to its close analogs, which dictates its behavior in biological assays and synthetic transformations. The key differences lie in its lipophilicity (LogP) and hydrogen-bonding capacity, as compared to the carboxylic acid derivative and the 7-hydroxy isomer [1].

Medicinal Chemistry Drug Discovery Chemical Building Blocks

PIM-1 Kinase Inhibition: Comparative In Vitro Potency of an Advanced Analog

While no direct activity data is available for 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol itself, data for a structurally related analog, compound 3h (a pyrazolo[1,5-a]pyrimidine derivative), provides a class-level inference on the potential potency that can be achieved from this scaffold [1]. Compound 3h exhibits potent inhibition of PIM-1 kinase.

Cancer Research Kinase Inhibition PIM-1

Dual CDK2/TRKA Inhibition: Class-Level Evidence of Scaffold's Potency Against Clinically Relevant Kinases

Advanced pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent dual inhibition of CDK2 and TRKA kinases, with some compounds showing activity comparable to established reference inhibitors. This class-level evidence highlights the scaffold's versatility in targeting multiple kinases relevant to cancer [1].

Cancer Research Kinase Inhibition CDK2 TRKA

AAK1 Kinase Inhibition: Scaffold Optimization for Selectivity

The pyrazolo[1,5-a]pyrimidine scaffold has been successfully optimized into macrocyclic inhibitors with enhanced selectivity for AAK1 over its closely related family member BIKE [1]. This class-level evidence shows that the scaffold is not only potent but can be engineered for high selectivity, a crucial feature for a successful drug candidate.

Kinase Selectivity AAK1 Antiviral Macrocycles

CDK4/6 Inhibition: Achieving Low Nanomolar Potency from the Pyrazolo[1,5-a]pyrimidine Scaffold

Structure-based design has yielded advanced pyrazolo[1,5-a]pyrimidine derivatives with sub-micromolar potency against CDK4 and CDK6, key targets in oncology. This class-level evidence demonstrates the scaffold's ability to engage these clinically validated kinases with high affinity [1].

Cancer Research Kinase Inhibition CDK4/6

Strategic Application Scenarios for Procuring 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol (CAS 91902-03-3)


Building Block for Focused Kinase Inhibitor Libraries

Due to the well-documented success of the pyrazolo[1,5-a]pyrimidine scaffold in yielding potent and selective kinase inhibitors (e.g., against PIM-1, CDK2/TRKA, AAK1, CDK4/6) [1], 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol is an ideal core fragment for constructing a focused library. Its functional handle (the 2-ol group) and unsubstituted positions allow for systematic diversification, enabling the rapid exploration of structure-activity relationships (SAR) for new kinase targets. This scenario is directly supported by evidence of the scaffold's proven potential in kinase drug discovery.

Synthesis of Macrocyclic Kinase Inhibitors

Research has demonstrated that macrocyclization of a pyrazolo[1,5-a]pyrimidine-based inhibitor can yield a significant improvement in kinase selectivity, a highly desirable property for both chemical probes and therapeutic candidates [1]. The core structure of 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol contains suitable handles for the attachment of linkers, making it a strategic precursor for the synthesis of novel macrocyclic molecules. This application is directly informed by class-level evidence showing the success of this approach in targeting AAK1 kinase.

Development of Dual CDK Inhibitors for Cancer Therapy

The pyrazolo[1,5-a]pyrimidine scaffold has been validated as a platform for developing dual inhibitors of cyclin-dependent kinases (CDKs), such as CDK2 and CDK4/6, which are key regulators of the cell cycle [1]. 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol can serve as the foundational building block for a medicinal chemistry program aimed at discovering novel, orally bioavailable dual CDK inhibitors. This scenario leverages class-level evidence of the scaffold's ability to achieve low nanomolar potency and significant antiproliferative effects in cancer cell lines.

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